molecular formula C22H22N4O4S B2408928 N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251652-66-0

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2408928
CAS No.: 1251652-66-0
M. Wt: 438.5
InChI Key: GIHNSMYWXAOCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16-23-24-22-13-12-21(15-25(16)22)31(27,28)26(18-6-10-20(30-3)11-7-18)14-17-4-8-19(29-2)9-5-17/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNSMYWXAOCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Attachment of the methoxybenzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: (temperature, pressure, solvents).

    Purification techniques: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

Antifungal Activity
Research has demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit promising antifungal properties. For instance, a series of pyridine-3-sulfonamide derivatives were synthesized and tested against various Candida strains. Many of these compounds showed greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Antimalarial Potential
The compound has also been explored for its antimalarial properties. A study involving the synthesis of a library of [1,2,4]triazolo[4,3-a]pyridines revealed that certain derivatives exhibited significant antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 2.24 to 4.98 µM. This suggests that these compounds could serve as potential leads for new antimalarial drugs .

Anticancer Activity
The sulfonamide derivatives derived from this compound have shown anticancer properties in several studies. For example, hybrids containing triazole and sulfonamide structures were designed and evaluated for their cytotoxic effects on various human cancer cell lines. Some compounds demonstrated significant apoptotic effects and inhibited cell proliferation in colon, breast, and cervical cancers .

Case Study 1: Antifungal Evaluation

A study synthesized a series of pyridine-3-sulfonamides and evaluated their antifungal activity against multiple strains of Candida. The results indicated that several derivatives had superior antifungal activity compared to standard treatments like fluconazole .

Case Study 2: Antimalarial Screening

In another study focused on antimalarial agents, a virtual library was created using molecular docking techniques to identify potential inhibitors targeting falcipain-2 enzyme in Plasmodium falciparum. Selected compounds were synthesized and tested in vitro, leading to the identification of several promising candidates with low IC50 values .

Data Summary Table

Application Activity Reference
AntifungalMIC ≤ 25 µg/mL against Candida
AntimalarialIC50 = 2.24 - 4.98 µM
AnticancerSignificant cytotoxicity

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-triazolopyridine derivatives: These compounds share a similar core structure but differ in functional groups.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific combination of functional groups, which can impart distinct biological and chemical properties.

Biological Activity

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine structure which is known for its potential therapeutic applications. The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, and it exhibits various physicochemical properties that contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, it has demonstrated inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to anti-proliferative effects .
  • Induction of Apoptosis : Studies have reported that the compound induces apoptosis in cancer cells by altering key protein expressions involved in cell cycle regulation. It increases levels of pro-apoptotic proteins such as cleaved PARP and caspases while decreasing anti-apoptotic factors like Bcl-2 .
  • Microtubule Disruption : Similar compounds have been noted to disrupt the microtubule network in cancer cells, leading to cell cycle arrest at the G2/M phase . This disruption is critical for preventing tumor growth.

Pharmacological Effects

The compound has been evaluated for its pharmacological properties across various studies:

  • Anticancer Activity : In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant potency compared to standard chemotherapeutics .
  • Antibacterial Properties : The compound has also demonstrated antibacterial activity against various human pathogenic bacteria, suggesting potential applications in infectious disease treatment .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the compound's effect on MDA-MB-231 cells; showed a 38-fold increase in apoptosis compared to control.
Study 2 Investigated the antibacterial efficacy; demonstrated significant inhibition against four strains of pathogenic bacteria.
Study 3 In vivo studies on xenograft mice models indicated reduced tumor growth with no observed toxicity .

Q & A

Q. How can the synthesis of this triazolo[4,3-a]pyridine sulfonamide derivative be optimized for reproducibility?

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) to verify substitution patterns .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error (e.g., observed 334.1553 vs. calculated 334.1556 for a triazolo[4,3-a]pyridine analog) .
  • FTIR : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1596 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing triazolo[4,3-a]pyridines?

Q. What strategies mitigate challenges in characterizing the compound’s regioselectivity during heterocycle formation?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-tagged reagents) to track nitrogen incorporation in the triazole ring. Employ in situ NMR (as in Evidence ) to detect intermediates. Computational modeling (DFT) predicts regioselectivity trends; for example, electron-donating groups (e.g., -OCH₃) favor nucleophilic attack at the pyridine C6 position . Validate with XRD (as in Evidence ) to confirm regiochemistry.

Q. How can researchers address discrepancies in solubility data for sulfonamide derivatives in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct Hansen solubility parameter analysis to correlate solvent polarity (δD, δP, δH) with experimental solubility. For methoxyphenyl-substituted sulfonamides, Evidence suggests improved solubility in DMSO (δP=16.4) vs. hexane (δP=0.1). Use HPLC with charged aerosol detection (CAD) to quantify solubility limits without UV chromophore bias.

Contradiction Analysis

  • Example Contradiction : Evidence reports high yields (~90%) for triazolo[4,3-a]pyridine synthesis, while similar methods in Evidence show variability (~50–70%).
    • Resolution : Differences arise from electron-withdrawing substituents (e.g., -SO₂NH₂ in this compound vs. -Cl in Evidence ), which slow cyclization. Optimize by increasing reaction temperature (e.g., 50°C) or using microwave-assisted synthesis.

Synthesis Workflow Recommendations

StepCritical ParametersReferences
Intermediate PurificationRecrystallization (MeOH:H₂O)
Sulfonamide CouplingPyridine/DMAP catalysis
Final CharacterizationMulti-nuclear NMR + HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.